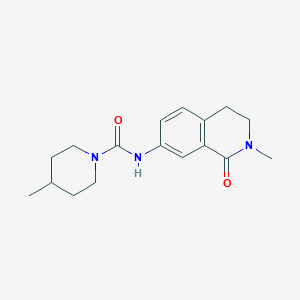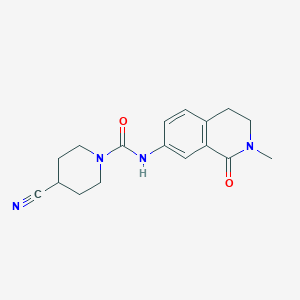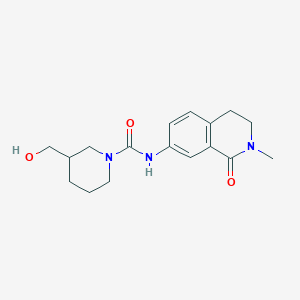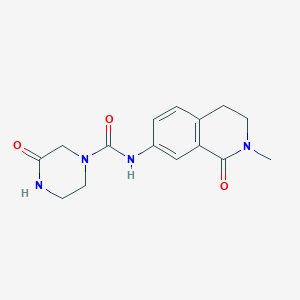
N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-3-oxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-3-oxopiperazine-1-carboxamide is a complex organic compound that belongs to the class of isoquinolines and derivatives This compound is characterized by its unique structure, which includes a piperazine ring and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-3-oxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: This step involves the cyclization of appropriate precursors to form the isoquinoline ring.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Coupling Reactions: The final step involves coupling the isoquinoline and piperazine moieties under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-3-oxopiperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-3-oxopiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide
- N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-4-oxopiperidine-1-carboxamide
Uniqueness
N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-3-oxopiperazine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoquinoline moiety with a piperazine ring makes it a versatile compound with diverse applications.
Properties
IUPAC Name |
N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-18-6-4-10-2-3-11(8-12(10)14(18)21)17-15(22)19-7-5-16-13(20)9-19/h2-3,8H,4-7,9H2,1H3,(H,16,20)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLSQANRZKCNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C=C(C=C2)NC(=O)N3CCNC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
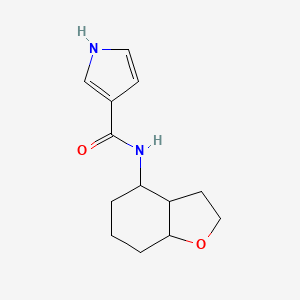
![N-cyclopropyl-2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B7143814.png)
![N-[2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-(phenylcarbamoylamino)propanamide](/img/structure/B7143817.png)
![N-[2-[(4-methyl-1,3-thiazol-5-yl)amino]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7143823.png)
![1-methyl-N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B7143839.png)
![2-ethoxy-N-[2-oxo-2-(2-thiophen-2-ylmorpholin-4-yl)ethyl]benzamide](/img/structure/B7143845.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carboxamide](/img/structure/B7143862.png)
![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide](/img/structure/B7143868.png)
![N-[2-(hydroxymethyl)-2-methylcyclopentyl]-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide](/img/structure/B7143875.png)
![2-[(2-methoxyphenyl)methyl]-N-(4-methoxypyrimidin-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7143880.png)
